molecular formula C11H12F4N4O2 B10959323 1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methyl-1H-pyrazol-1-yl)ethanone

1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methyl-1H-pyrazol-1-yl)ethanone

Cat. No.: B10959323
M. Wt: 308.23 g/mol
InChI Key: ZTIMENVUONOLJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE is a complex organic compound characterized by its unique structure, which includes difluoromethyl and pyrazolyl groups

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution of difluoromethyl groups can produce various substituted derivatives .

Scientific Research Applications

1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluoromethyl groups play a crucial role in enhancing the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(difluoromethyl)-1H-pyrazole: Shares the difluoromethyl-pyrazole structure but lacks the additional pyrazolyl group.

    4-methyl-1H-pyrazole: Contains the pyrazolyl group but does not have the difluoromethyl substituents.

Uniqueness

1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE is unique due to its combination of difluoromethyl and pyrazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H12F4N4O2

Molecular Weight

308.23 g/mol

IUPAC Name

1-[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-2-(4-methylpyrazol-1-yl)ethanone

InChI

InChI=1S/C11H12F4N4O2/c1-6-3-16-18(4-6)5-8(20)19-11(21,10(14)15)2-7(17-19)9(12)13/h3-4,9-10,21H,2,5H2,1H3

InChI Key

ZTIMENVUONOLJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CC(=O)N2C(CC(=N2)C(F)F)(C(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.